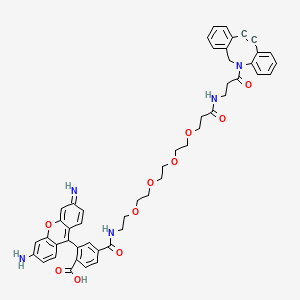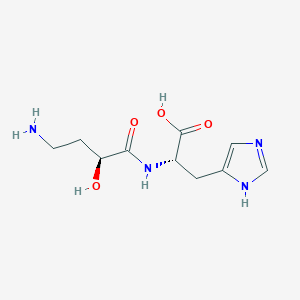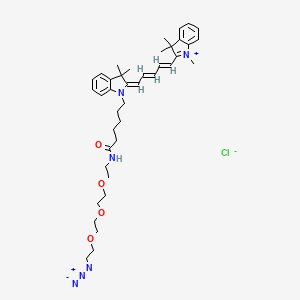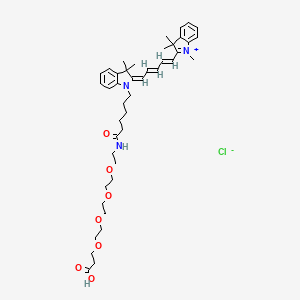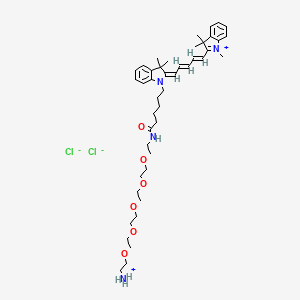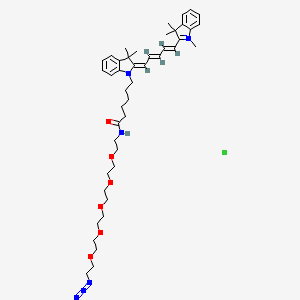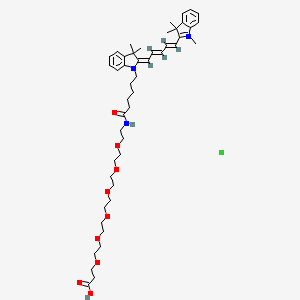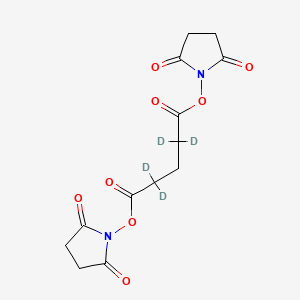
DSG-d4 Deuterated Crosslinker
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DSG-d4 Deuterated Crosslinker, or Bis[Succinimidyl] 2,2,4,4-glutarate-d4, is a cell membrane permeable, protein crosslinker containing four deuterium atoms to provide a four dalton shift by mass spec analysis.
Aplicaciones Científicas De Investigación
Probing Conformational Changes in Protein Complexes
DSG-d4, as a deuterated crosslinker, plays a crucial role in probing conformational changes in protein complexes. A study demonstrated the use of deuterated and nondeuterated bis(sulfosuccinimidyl)suberate cross-linking reagents (like BS3 and DSG-d4) to investigate interactions within protein assemblies, particularly in response to stimuli such as ligand binding or post-translational modifications. The labeled crosslinkers facilitate quantitative analysis of these interactions through mass spectrometry (Schmidt & Robinson, 2014).
Improved Cross-Linking/Mass Spectrometry Studies
The use of isotope-labeled, MS-cleavable cross-linkers like DSG-d4 enhances the efficiency and accuracy of structural proteomics studies. For instance, the synthesis of a deuterated version of the DSBU cross-linker, combining isotope labeling with MS-cleavability, resulted in higher identification numbers of cross-links, particularly in complex protein mixtures (Ihling et al., 2020).
Characterizing DNA and RNA-Protein Interactions
In the field of molecular biology, DSG-d4 aids in the study of DNA and RNA interactions with proteins. Techniques such as photocrosslinking, where crosslinkers like DSG-d4 facilitate the formation of covalent bonds between nucleic acids and proteins, have been instrumental in understanding these interactions in detail. This approach is critical for unraveling the complexities of genetic material regulation and protein synthesis (Liu et al., 1996).
Enhancing Protein Structural Analysis
Mass spectrometry-based proteomics heavily relies on crosslinkers like DSG-d4 to analyze protein structures. Such crosslinkers help in identifying interaction sites within proteins or between protein complexes, providing insights into their structure and function. This method is particularly useful when combined with other high-resolution techniques like NMR and X-ray crystallography (Artigues et al., 2016).
Tissue Engineering and Biocompatibility Studies
In tissue engineering, crosslinkers like DSG-d4 are used to study the biocompatibility and regenerative capacity of materials. For example, crosslinked dermal sheep collagen studies highlighted how different crosslinkers can influence tissue regeneration and biocompatibility, which is pivotal in developing new biomaterials for medical applications (van Wachem et al., 1994).
Propiedades
Fórmula molecular |
C13H10D4N2O8 |
|---|---|
Peso molecular |
330.29 |
Nombre IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) 2,2,4,4-tetradeuteriopentanedioate |
InChI |
InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2/i2D2,3D2 |
Clave InChI |
LNQHREYHFRFJAU-RRVWJQJTSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DSG-d4 Deuterated Crosslinker |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192588.png)
